molecular formula C30H42BrClN5P B13702332 (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride

(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride

Cat. No.: B13702332
M. Wt: 619.0 g/mol
InChI Key: XAWNLEFQOGTHAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride: is a compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is a derivative of triphenylphosphonium, a class of compounds known for their ability to target mitochondria. The presence of the carbamimidoylguanidino group adds to its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride typically involves the conjugation of a triphenylphosphonium group to a decyl chain that contains a carbamimidoylguanidino moiety. The synthetic route may include:

Industrial Production Methods: This includes optimizing reaction conditions, using automated flash chromatography for purification, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center.

    Reduction: Reduction reactions may target the carbamimidoylguanidino group.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonium center or the decyl chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other peroxides.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its ability to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride involves its ability to target mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the carbamimidoylguanidino group can interact with mitochondrial proteins and enzymes, potentially disrupting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C30H42BrClN5P

Molecular Weight

619.0 g/mol

IUPAC Name

10-[[amino-(diaminomethylideneamino)methylidene]amino]decyl-triphenylphosphanium;bromide;hydrochloride

InChI

InChI=1S/C30H41N5P.BrH.ClH/c31-29(32)35-30(33)34-24-16-5-3-1-2-4-6-17-25-36(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;;/h7-15,18-23H,1-6,16-17,24-25H2,(H6,31,32,33,34,35);2*1H/q+1;;/p-1

InChI Key

XAWNLEFQOGTHAQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCCN=C(N)N=C(N)N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.